N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide
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Overview
Description
STC-15 is an orally active small molecule inhibitor of the RNA methyltransferase METTL3. This compound has shown significant potential in inhibiting tumor growth and inducing anti-cancer immune responses. METTL3 is responsible for the deposition of N-6-methyladenosine (m6A) modification on mRNA and long non-coding RNA targets, which regulates their stability, splicing, transport, and translation .
Preparation Methods
The synthetic routes and reaction conditions for STC-15 are proprietary and have not been fully disclosed in the public domain. it is known that STC-15 is developed by Storm Therapeutics and is currently in clinical development . The compound is synthesized through a series of chemical reactions that ensure its potency and selectivity as a METTL3 inhibitor .
Chemical Reactions Analysis
STC-15 undergoes several types of chemical reactions, primarily focusing on its interaction with METTL3. The compound inhibits the methyltransferase activity of METTL3, leading to a reduction in m6A modification on RNA. This inhibition triggers a cascade of cellular responses, including the activation of innate immune signaling pathways . Common reagents and conditions used in these reactions include RNA sequencing and Western blotting to validate the inhibition of METTL3 activity . The major products formed from these reactions are the downregulated m6A-modified RNA and the subsequent activation of immune response genes .
Scientific Research Applications
STC-15 has a wide range of scientific research applications, particularly in the fields of oncology and immunology. It has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML) and solid tumors . The compound has shown to inhibit the proliferation of AML cell lines and reduce BCL2 protein levels, which are crucial for cancer cell survival . Additionally, STC-15 has been shown to synergize with other anti-cancer therapies, such as Venetoclax, to enhance its anti-tumor activity . The compound is also being investigated for its potential to induce durable immune memory, making it a promising candidate for cancer immunotherapy .
Mechanism of Action
STC-15 exerts its effects by inhibiting the RNA methyltransferase activity of METTL3. This inhibition leads to a reduction in m6A modification on mRNA, which in turn affects the stability, splicing, transport, and translation of these RNA molecules . The reduction in m6A-modified RNA triggers an innate immune response, activating pathways such as interferon signaling and NF-kB signaling . This activation leads to the induction of apoptosis in cancer cells and the enhancement of anti-cancer immune responses .
Comparison with Similar Compounds
STC-15 is unique in its ability to inhibit METTL3 and induce anti-cancer immune responses. Similar compounds include other METTL3 inhibitors developed by Storm Therapeutics, such as STM3675 . These compounds also target the RNA methyltransferase activity of METTL3 and have shown efficacy in preclinical models of cancer . STC-15 stands out due to its oral bioavailability and its ability to synergize with other anti-cancer therapies, making it a promising candidate for clinical development .
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c30-23-12-21(28-22-6-1-2-9-29(22)23)24(31)26-14-17-7-8-18-11-19(27-20(18)10-17)15-25-13-16-4-3-5-16/h1-2,6-12,16,25,27H,3-5,13-15H2,(H,26,31) |
InChI Key |
MFQFZLWCFZZHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNCC2=CC3=C(N2)C=C(C=C3)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4 |
Origin of Product |
United States |
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